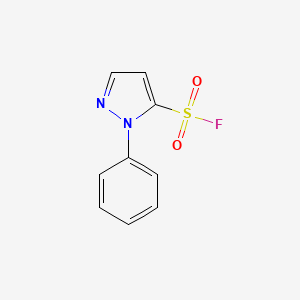

![molecular formula C13H16N2O5S B2764458 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)methanesulfonamide CAS No. 896316-69-1](/img/structure/B2764458.png)

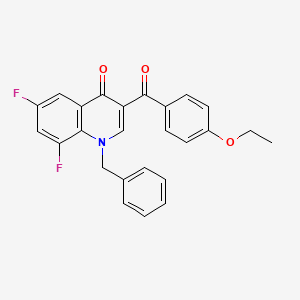

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is also known as AMG 9810, a competitive antagonist of capsaicin activation . It blocks all known modes of TRPV1 activation, including protons, heat, and endogenous ligands, such as anandamide, N-arachidonyl dopamine, and oleoyldopamine .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control . This reaction yields a compound which is further substituted at the N-position with various alkyl/aryl halides . An easier method suggested for the synthesis of related compounds is to start from methyl acrylate and then remove the methyl group with LiOH after cyclization .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . The computational investigation includes the analysis of bond lengths, bond angles, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The reactions involve the use of recombinant PARP1 enzyme assay that resulted in the acquisition of three PARP1 inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . The analysis includes the study of spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis .科学的研究の応用

Antibacterial Agents

The synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides has led to potent antibacterial agents . These compounds inhibit bacterial growth by blocking folate synthesis, a process essential for bacterial multiplication. Importantly, they do not disrupt human folate biochemistry, making them promising candidates for combating bacterial infections.

Enzyme Inhibitors

The same derivatives were also evaluated for their inhibitory activity against lipoxygenase enzymes . Lipoxygenases play a role in inflammation and other physiological processes. By targeting these enzymes, N-substituted benzodioxin sulfonamides may have therapeutic potential in managing inflammatory conditions.

Organic Synthesis Reactions

Sulfonamides, including this compound, find applications in organic synthesis reactions. They can be used to produce dendrimers and serve as ligands for catalysts in asymmetrical reactions . Their versatility makes them valuable tools in synthetic chemistry.

Ligands for Asymmetrical Reactions

As mentioned earlier, sulfonamides can serve as ligands in asymmetrical reactions. Their chiral properties make them useful in catalytic processes, especially when enantioselectivity is crucial .

作用機序

Target of Action

Similar compounds have shown to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes .

Mode of Action

It’s known that the compound has a significant antibacterial activity, particularly againstBacillus subtilis and Escherichia coli . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function and inhibiting bacterial growth.

Result of Action

The compound’s antibacterial activity suggests that it can effectively inhibit the growth of certain bacterial strains . This could potentially lead to the death of the bacteria, thereby helping to clear bacterial infections.

将来の方向性

特性

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-21(17,18)14-9-6-13(16)15(8-9)10-2-3-11-12(7-10)20-5-4-19-11/h2-3,7,9,14H,4-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVDHTAUKWULJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

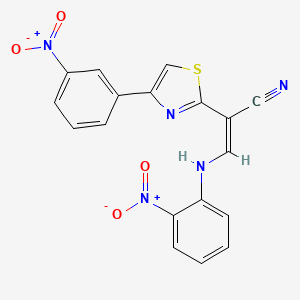

![methyl 3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}benzenecarboxylate](/img/structure/B2764378.png)

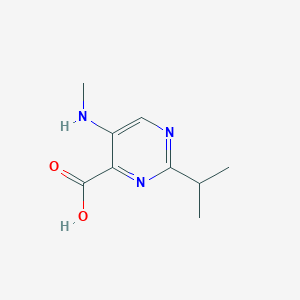

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,6-dimethylphenyl)oxamide](/img/structure/B2764381.png)

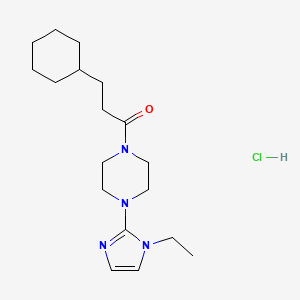

![2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2764382.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone](/img/structure/B2764383.png)

![7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2764385.png)

![N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide](/img/structure/B2764392.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2764394.png)

![N-(4-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2764397.png)